Gly-Gly-D-leu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glycylglycyl-D-leucine, généralement appelé Gly-Gly-D-leu, est un tripeptide composé de deux résidus de glycine suivis d'un résidu de D-leucine. Ce composé fait partie de la classe plus large des peptides, qui sont de courtes chaînes d'acides aminés liés par des liaisons peptidiques. Les peptides jouent des rôles essentiels dans divers processus biologiques et ont des applications significatives dans la recherche, la médecine et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Gly-Gly-D-leu implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. En SPPS, le peptide est assemblé étape par étape sur un support solide, permettant l'addition séquentielle d'acides aminés protégés. Le processus comprend les étapes suivantes :

Attachement du premier acide aminé : Le premier acide aminé, protégé au niveau de l'extrémité N, est attaché à une résine solide.

Déprotection : Le groupe protecteur de l'extrémité N est éliminé pour permettre l'ajout du prochain acide aminé.

Couplage : Le prochain acide aminé, également protégé au niveau de l'extrémité N, est activé et couplé à la chaîne peptidique en croissance.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide complet est clivé de la résine et déprotégé pour obtenir le produit final.

Méthodes de production industrielle

En milieu industriel, la synthèse peptidique peut être mise à l'échelle à l'aide de synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs réactions simultanément, augmentant l'efficacité et réduisant le temps nécessaire à la production de peptides. De plus, les progrès de la chimie verte ont conduit au développement de méthodes écologiques pour la synthèse peptidique, comme l'utilisation de l'eau comme solvant au lieu de solvants organiques .

Analyse Des Réactions Chimiques

Types de réactions

Gly-Gly-D-leu peut subir diverses réactions chimiques, notamment :

Hydrolyse : Les liaisons peptidiques peuvent être hydrolysées en conditions acides ou basiques, ce qui décompose le peptide en ses acides aminés constitutifs.

Oxydation et réduction : Le peptide peut subir des réactions d'oxydation et de réduction, en particulier au niveau des chaînes latérales des acides aminés.

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués par d'autres acides aminés par formation de liaison peptidique.

Réactifs et conditions courants

Hydrolyse : Généralement effectuée à l'aide d'acide chlorhydrique ou d'hydroxyde de sodium.

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Principaux produits formés

Hydrolyse : Glycine et D-leucine.

Oxydation et réduction : Peptides modifiés avec des chaînes latérales modifiées.

Substitution : Nouveaux peptides avec des séquences d'acides aminés différentes.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des peptides.

Biologie : Étudié pour son rôle dans les interactions protéine-protéine et les processus cellulaires.

Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment comme véhicule d'administration de médicaments et dans le développement de médicaments à base de peptides.

Industrie : Utilisé dans la production de matériaux à base de peptides et comme composant dans divers dosages biochimiques

Mécanisme d'action

Le mécanisme d'action de this compound dépend de son application spécifique. En général, les peptides peuvent interagir avec les récepteurs cellulaires, les enzymes et d'autres protéines, modulant diverses voies biologiques. Par exemple, les peptides antimicrobiens peuvent perturber les membranes cellulaires bactériennes, conduisant à la lyse cellulaire. De même, les peptides pénétrant dans les cellules peuvent faciliter la délivrance de molécules thérapeutiques dans les cellules en interagissant avec la membrane cellulaire .

Applications De Recherche Scientifique

Gly-Gly-D-leu has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular processes.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays

Mécanisme D'action

The mechanism of action of Gly-Gly-D-leu depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, and other proteins, modulating various biological pathways. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis. Similarly, cell-penetrating peptides can facilitate the delivery of therapeutic molecules into cells by interacting with the cell membrane .

Comparaison Avec Des Composés Similaires

Composés similaires

Glycylglycyl-L-leucine : Similaire à Gly-Gly-D-leu mais contient de la L-leucine au lieu de la D-leucine.

Glycylglycyl-L-alanine : Contient de la L-alanine au lieu de la leucine.

Glycylglycyl-L-valine : Contient de la L-valine au lieu de la leucine.

Unicité

This compound est unique en raison de la présence de D-leucine, qui peut conférer des propriétés biologiques différentes par rapport à son homologue L-leucine. Les D-acides aminés sont moins fréquents dans la nature et peuvent conférer une résistance à la dégradation enzymatique, ce qui rend les D-peptides plus stables dans les systèmes biologiques .

Propriétés

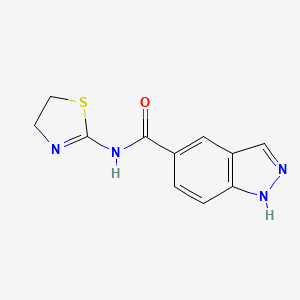

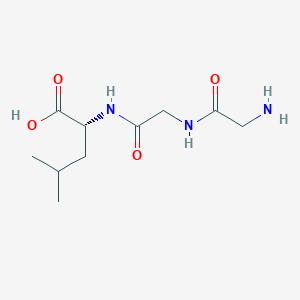

Formule moléculaire |

C10H19N3O4 |

|---|---|

Poids moléculaire |

245.28 g/mol |

Nom IUPAC |

(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m1/s1 |

Clé InChI |

XPJBQTCXPJNIFE-SSDOTTSWSA-N |

SMILES isomérique |

CC(C)C[C@H](C(=O)O)NC(=O)CNC(=O)CN |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)

![1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-](/img/structure/B11864839.png)

![Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester](/img/structure/B11864851.png)

![1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864870.png)